An In-depth Technical Guide to the Physical Properties of 2-(Methoxymethyl)azetidine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 2-(Methoxymethyl)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Azetidine Scaffold in Modern Drug Discovery
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1] Its rise to prominence is largely due to the unique conformational rigidity and sp³-rich character conferred by the strained four-membered ring.[1] This structural feature is highly sought after in drug design as it can lead to improved metabolic stability, enhanced binding affinity to target proteins, and favorable pharmacokinetic profiles when compared to more flexible acyclic or larger ring analogs.[1] Consequently, the azetidine scaffold is now a privileged structure found in a number of approved drugs and numerous clinical candidates, underscoring its importance for the development of next-generation therapeutics. This guide provides a focused examination of the physical properties of a specific, functionally relevant azetidine derivative: 2-(Methoxymethyl)azetidine hydrochloride.
Core Compound Identity and Structure
2-(Methoxymethyl)azetidine hydrochloride is a substituted azetidine derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. The hydrochloride salt form is common for amine-containing compounds, as it generally imparts greater stability and aqueous solubility compared to the free base.
Molecular Structure:
Figure 1: Chemical structure of 2-(Methoxymethyl)azetidine Hydrochloride.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [1][2][3] |
| Molecular Weight | 137.61 g/mol | [1][2][3] |
| Appearance | White to off-white powder | Inferred from supplier data for similar compounds[3] |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available for the hydrochloride salt. Predicted for the free base: 114.2 ± 13.0 °C. | [4] |
| Solubility | Expected to be soluble in water and lower alcohols. Data not available in searched literature. |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, field-proven methodologies for the experimental determination of the key physical properties of 2-(Methoxymethyl)azetidine hydrochloride. These protocols are designed to be self-validating and are grounded in standard pharmaceutical and chemical analysis practices.
Melting Point Determination
Causality Behind Experimental Choices: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range. The capillary method is a widely accepted and reliable technique for this determination. A preliminary rapid heating is used to estimate the melting point, followed by a slower, more precise measurement to ensure accuracy.
Methodology: Capillary Melting Point Determination
Figure 2: Workflow for Melting Point Determination.
Step-by-Step Protocol:
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Sample Preparation:
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Ensure the 2-(Methoxymethyl)azetidine hydrochloride sample is a fine, homogenous powder. If necessary, gently grind the sample.
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Press the open end of a capillary tube into the powder until a small amount of material enters the tube.
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Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
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Measurement:
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Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
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If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
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For an accurate measurement, heat the block to a temperature approximately 15-20°C below the expected melting point.
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Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
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Observe the sample through the magnifying eyepiece.
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Record the temperature at which the first drop of liquid appears (the onset of melting).
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Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).
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The melting point is reported as the range between these two temperatures.
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Validation:
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Repeat the determination at least twice with fresh samples to ensure the result is reproducible.
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Solubility Determination
Causality Behind Experimental Choices: Solubility data is critical for selecting appropriate solvents for synthesis, purification, and formulation. A qualitative assessment provides a quick screen, while a quantitative determination using the shake-flask method provides precise solubility values. The hydrochloride salt structure suggests good solubility in polar protic solvents like water and ethanol, and potentially in polar aprotic solvents like DMSO.
Methodology: Shake-Flask Equilibrium Solubility Determination
Figure 3: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol:
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Preparation and Equilibration:
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To a series of vials, add a known volume (e.g., 1 mL) of the desired solvents (e.g., water, ethanol, DMSO).
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Add an excess amount of 2-(Methoxymethyl)azetidine hydrochloride to each vial, ensuring that solid material remains undissolved.
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Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C).
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Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).
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After equilibration, allow the vials to stand undisturbed for the solid to settle.
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Sample Analysis:
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Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
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Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
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Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculate the original solubility based on the measured concentration and the dilution factor.
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Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and structural confirmation of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals allow for the assignment of each proton and carbon in the structure. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.
Expected ¹H NMR Spectral Features:
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Azetidine Ring Protons: Complex multiplets in the aliphatic region.
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Methoxymethyl Protons: A singlet for the O-CH₃ group and a multiplet for the -CH₂-O- group.
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N-H Proton: A broad singlet, the chemical shift of which will be dependent on concentration and the solvent used.
Expected ¹³C NMR Spectral Features:
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Distinct signals for each of the five carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment.
Step-by-Step Protocol for NMR Sample Preparation:
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Sample Preparation:
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Dissolve 5-10 mg of 2-(Methoxymethyl)azetidine hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a small vial.
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Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Analysis:
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Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
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Process the data, including Fourier transformation, phase correction, and baseline correction.
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Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all protons.
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Assign the chemical shifts for all carbons in the ¹³C NMR spectrum, potentially with the aid of 2D NMR experiments like HSQC.
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Infrared (IR) Spectroscopy
Causality Behind Experimental Choices: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different bonds.
Expected IR Spectral Features:
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N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
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C-H Stretch: Sharp absorption bands in the region of 2800-3000 cm⁻¹.
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C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹.
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N-H Bend: An absorption band in the region of 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
Causality Behind Experimental Choices: Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition.
Expected Mass Spectral Features:
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The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 102.09, which is the mass of the protonated 2-(methoxymethyl)azetidine.
Safety and Handling
Based on available GHS information, 2-(Methoxymethyl)azetidine hydrochloride is classified as an irritant.
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Hazard Statements:
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Conclusion
2-(Methoxymethyl)azetidine hydrochloride is a valuable building block in medicinal chemistry, embodying the advantageous structural features of the azetidine scaffold. While specific experimental data on its physical properties are not widely published, this guide provides a comprehensive framework for the determination of these properties through established, reliable methodologies. The protocols and theoretical considerations presented herein are intended to empower researchers and drug development professionals in their work with this and similar compounds, ensuring both scientific rigor and safety in the laboratory.
References
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PubChem. (2S)-2-(Methoxymethyl)-azetidine HCl. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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PubChem. (2S)-2-(Methoxymethyl)-azetidine HCl Safety and Hazards. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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MySkinRecipes. (R)-2-(Methoxymethyl)azetidine. Retrieved January 19, 2026, from [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved January 19, 2026, from [Link]
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PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 19, 2026, from [Link]
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